

Dispersol yellow brown XF molecular structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dispersol yellow brown XF	
Cat. No.:	B12363241	Get Quote

An In-depth Technical Guide to the Molecular Structure Elucidation of C.I. Disperse Brown 1

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The commercial dyestuff "Dispersol yellow brown XF" is a designation for which detailed public scientific data is scarce. This guide focuses on the well-documented and structurally representative monoazo dye, C.I. Disperse Brown 1, as a proxy to detail the process of molecular structure elucidation. C.I. Disperse Brown 1 is a disperse dye used for coloring hydrophobic fibers like polyester.[1][2][3] This document provides a comprehensive overview of its chemical identity, the analytical techniques used for its characterization, detailed experimental protocols, and a logical workflow for its structural determination. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Chemical Identity and Structure

The foundational step in elucidating a molecule's structure is to gather all available identifying information. For C.I. Disperse Brown 1, the core data is well-established in chemical literature and databases.

Table 1: Physicochemical and Identity Data for C.I. Disperse Brown 1



Parameter	Value	Reference
C.I. Name	Disperse Brown 1	[2][4]
C.I. Number	11152	[2][4]
CAS Registry No.	23355-64-8	[5]
Molecular Formula	C16H15Cl3N4O4	[2][4][5]
Molecular Weight	433.67 g/mol	[2][4][5]
IUPAC Name	2-[3-chloro-4-[(2,6-dichloro-4- nitrophenyl)diazenyl]-N-(2- hydroxyethyl)anilino]ethanol	
Chemical Class	Monoazo Dye	[2]

| Appearance | Deep dark brown powder |[2] |

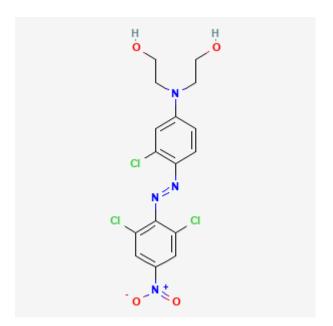


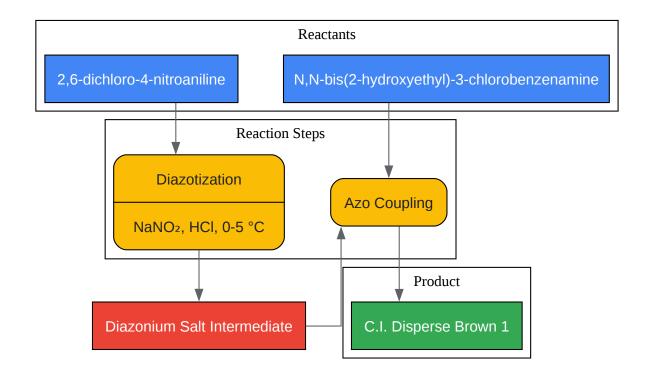
Figure 1: Molecular Structure of C.I. Disperse Brown 1 (Image Source: PubChem CID 31878)

Synthesis Pathway

The structure of Disperse Brown 1 is confirmed by its synthesis route, which involves a standard diazotization and azo coupling reaction.[1][2]



- Diazotization: The process begins with the diazotization of the aromatic amine precursor, 2,6-dichloro-4-nitroaniline.
- Azo Coupling: The resulting diazonium salt is then coupled with the coupling component,
 N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, to form the final dye molecule.[1][2]



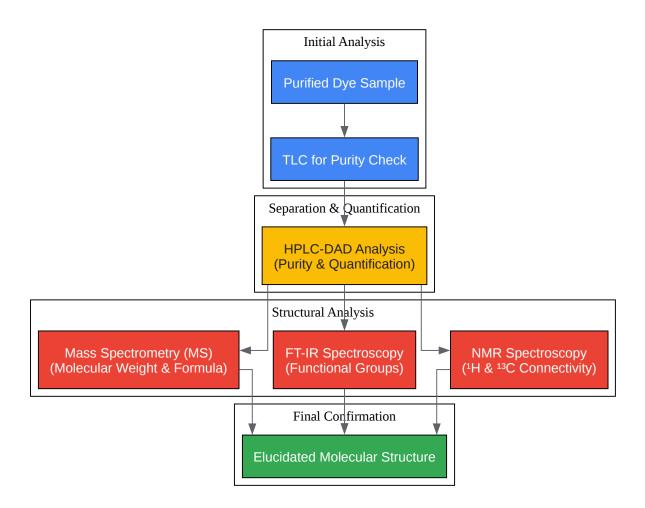
Click to download full resolution via product page

Caption: Synthesis workflow for C.I. Disperse Brown 1.

Spectroscopic and Chromatographic Elucidation

The definitive structure is elucidated through a combination of modern analytical techniques. The logical workflow involves separating the compound and then analyzing it with various spectroscopic methods to piece together its molecular framework.





Click to download full resolution via product page

Caption: Logical workflow for molecular structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and formula of the compound. High-resolution MS (HRMS) provides the exact mass, which helps confirm the elemental composition.



Table 2: Mass Spectrometry Data for C.I. Disperse Brown 1

Parameter	Value	Technique	Reference
Molecular Formula	C16H15Cl3N4O4	-	[5]
Exact Mass	432.0159 Da	Calculated	[5]
Precursor Ion (m/z)	433.0232	LC-ESI-QTOF (Positive Mode)	[5]

| Adduct | [M+H]+ | ESI |[5] |

Experimental Protocol: LC-MS/MS

- Sample Preparation: Prepare a stock solution of the dye in methanol (e.g., 1000 μg/mL).
 Dilute further with the mobile phase to a working concentration (e.g., 1-10 μg/mL).
- Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument with an Electrospray Ionization (ESI) source.
- Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 3.5 μm). A typical mobile phase would be a gradient of water and acetonitrile (both with 0.1% formic acid).
- MS Acquisition: Acquire data in positive ion mode. Set the instrument to perform a full scan
 to detect the precursor ion ([M+H]+) and subsequent MS/MS scans on the most intense ions
 to obtain fragmentation data for structural confirmation. The precursor m/z of 433.0232
 corresponds to the protonated molecule.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate the dye from impurities and to quantify it. A Diode Array Detector (DAD) can simultaneously provide UV-Vis spectral data.

Table 3: HPLC Method Parameters for C.I. Disperse Brown 1 Analysis



Parameter	Value	Reference
Column	Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 μm)	[6]
Mobile Phase A	Water with 10 mM Ammonium Acetate	[6]
Mobile Phase B	Methanol	[6]
Flow Rate	1.0 mL/min	[6]
Detection (λ)	~430 nm (or DAD scan 200- 800 nm)	[1][6]
Column Temperature	40 °C	[6]

| Injection Volume | 10 µL |[6] |

Experimental Protocol: HPLC-DAD

- Standard Preparation: Create a stock solution (1000 μg/mL) by dissolving 10 mg of Disperse Brown 1 standard in 10 mL of methanol, using sonication to ensure dissolution. Prepare a series of working standards by serial dilution.[6]
- Sample Preparation: Extract the dye from the matrix (e.g., textile sample) using a suitable solvent like chlorobenzene or a DMF/acetonitrile mixture.[7] Evaporate the solvent and redissolve the residue in methanol. Filter the solution through a 0.45 μm syringe filter before injection.[6]
- Gradient Elution (Method based on DIN 54231):

o 0-2 min: 50% B

2-15 min: Ramp to 100% B

15-20 min: Hold at 100% B

o 20-21 min: Return to 50% B



- 21-25 min: Re-equilibration at 50% B[6]
- Data Analysis: Identify the peak for Disperse Brown 1 by comparing its retention time with the analytical standard. Use the UV-Vis spectrum from the DAD to confirm identity and check for peak purity.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is responsible for its color. For a brown dye, a broad absorption across the visible spectrum is expected.

Table 4: UV-Vis Spectroscopic Data for C.I. Disperse Brown 1

Parameter	Value	Solvent	Reference

| \lambda max (nm) | Broad absorption between 400-600 nm | Not specified (typically Ethanol or DMF)

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the dye in a spectroscopic grade solvent (e.g., ethanol or DMF) to achieve an absorbance between 0.1 and 1.0 AU.[1]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the spectrum from 200 to 800 nm, using the pure solvent as a reference blank. Determine the wavelength(s) of maximum absorbance (λmax).[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on the absorption of infrared radiation.

Table 5: Predicted FT-IR Characteristic Bands for C.I. Disperse Brown 1



Wavenumber (cm ^{−1})	Functional Group Assignment	Reference
3400-3200	O-H stretching (hydroxyl groups)	[1]
3080-3050	Aromatic C-H stretching	[1]
2950-2850	Aliphatic C-H stretching (ethyl groups)	[1]
1580 & 1340	Asymmetric & Symmetric N=O stretching (nitro group)	[1]
1590-1450	Aromatic C=C stretching	[1]
1450-1400	N=N stretching (azo group)	[1]
1250-1000	C-N and C-O stretching	[1]

| 800-600 | C-Cl stretching |[1] |

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the dry dye powder with ~100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[1]
- Alternative (ATR): Place a small amount of the solid dye directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. While experimental spectra for this specific dye are not publicly available, predicted shifts based on its known structure are highly informative.



Table 6: Predicted ¹H NMR Chemical Shifts (δ, ppm) for C.I. Disperse Brown 1

Chemical Shift (ppm)	Assignment
8.0 - 8.2	Protons on the nitro-substituted aromatic ring
7.0 - 7.5	Protons on the other aromatic ring
3.6 - 3.9	-CH ₂ - protons adjacent to oxygen (-CH ₂ OH)
3.4 - 3.6	-CH ₂ - protons adjacent to nitrogen (-CH ₂ N)

| 2.5 - 3.0 | -OH protons (broad singlet, may exchange with D₂O) |

Table 7: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for C.I. Disperse Brown 1

Chemical Shift (ppm)	Assignment
145 - 155	Aromatic carbons attached to N or Cl
135 - 145	Aromatic carbon attached to the nitro group
115 - 130	Aromatic carbons (C-H)
60 - 65	Carbon of -CH₂OH

| 50 - 55 | Carbon of -CH₂N |

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the purified dye in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean 5 mm NMR tube.[8][9] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[9]
- Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[8][10]
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).



Data Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire a ¹³C spectrum.
 Advanced 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be performed to definitively assign all signals and confirm the connectivity between atoms.

Conclusion

The molecular structure of a compound like C.I. Disperse Brown 1 is elucidated not by a single experiment, but by the convergence of evidence from multiple analytical techniques. The process begins with purification and separation by chromatography (HPLC), followed by a series of spectroscopic analyses. Mass spectrometry establishes the molecular formula, FT-IR identifies key functional groups, and NMR spectroscopy provides the definitive map of atomic connectivity. By integrating this data, the proposed structure of 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol is unequivocally confirmed. This systematic workflow is fundamental to chemical characterization in research and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Disperse Brown 1 | C16H15Cl3N4O4 | CID 31878 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. sites.bu.edu [sites.bu.edu]



 To cite this document: BenchChem. [Dispersol yellow brown XF molecular structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363241#dispersol-yellow-brown-xf-molecular-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com